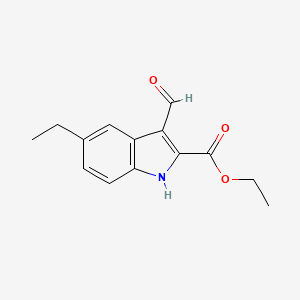
ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the compound “Ethyl indole-2-carboxylate” has an empirical formula of C11H11NO2 and a molecular weight of 189.21 .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, they can be used as reactants for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound. For example, “Ethyl indole-2-carboxylate” has a melting point of 122-125 °C (lit.) .Applications De Recherche Scientifique
Indole Synthesis and Its Importance
Indole compounds, including Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate, are critical in the realm of organic synthesis. The synthesis of indole and its derivatives is a subject of extensive study due to their prevalence in natural products and pharmaceuticals. A comprehensive review of indole synthesis presents a framework for the classification of all indole syntheses, highlighting the significant developments and methodological approaches in this field (Taber & Tirunahari, 2011).
Potential Pharmacological Activities
Ethyl ferulate, another derivative closely related to the ethyl ester group, exhibits a range of pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective properties. This suggests that structurally similar compounds like Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate might also possess similar biological properties and could have potential uses in the nutraceutical and pharmaceutical industries (Cunha et al., 2019).
Applications in Biomaterials
Studies on biocompatible and degradable materials have led to the development of modified natural polymers, with a focus on esterification of natural polymers like hyaluronan. The chemical modification, including esterification, significantly affects the biological properties of these materials. This highlights the potential of ester compounds like Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate in creating new materials with varied biological properties and potential clinical applications (Campoccia et al., 1998).
Role in Drug Synthesis
The versatility of compounds like Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate is further emphasized in drug synthesis. Levulinic acid (LEV), a key building block chemical produced entirely from biomass and sharing functional groups with Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate, illustrates the flexibility and diversity of such compounds in drug synthesis. LEV and its derivatives are used in synthesizing various value-added chemicals, reducing the cost of drug synthesis and offering potential in medicine (Zhang et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)11(8-16)13(15-12)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOWLKHZDGJRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



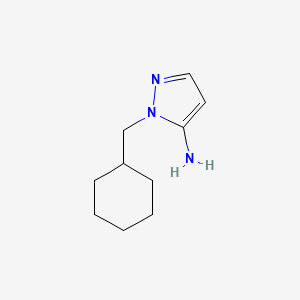
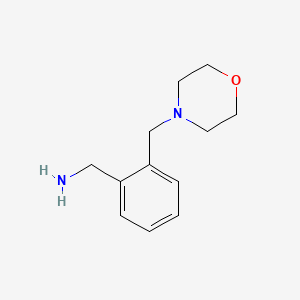
![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)
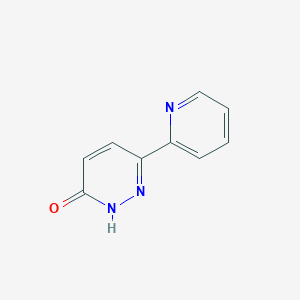
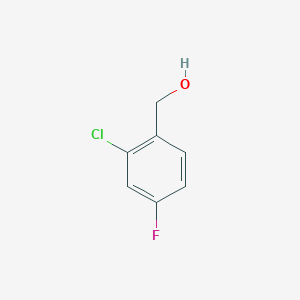
![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)
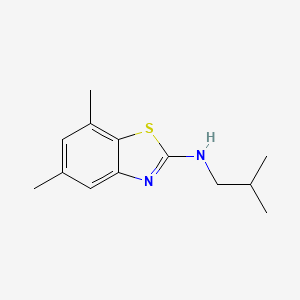
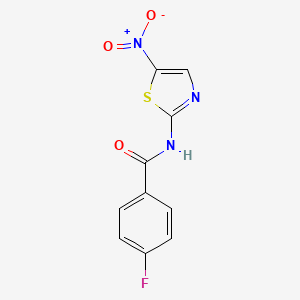
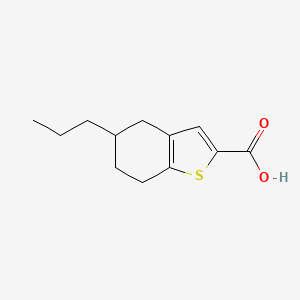

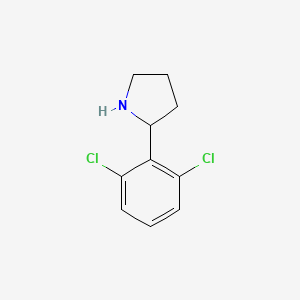
![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)